(E)-3-thiophen-2-ylprop-2-en-1-ol

Analytical Chemistry Quality Control Structure Confirmation

(E)-3-Thiophen-2-ylprop-2-en-1-ol (CAS 3216-44-2) is a heterocyclic allylic alcohol consisting of a thiophene ring conjugated to a primary allylic alcohol moiety via an E-configured carbon–carbon double bond. The compound has a molecular formula of C₇H₈OS and a molecular weight of 140.20 g·mol⁻¹.

Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
CAS No. 3216-44-2
Cat. No. B12121484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-thiophen-2-ylprop-2-en-1-ol
CAS3216-44-2
Molecular FormulaC7H8OS
Molecular Weight140.20 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CCO
InChIInChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2/b3-1+
InChIKeyZXMZAFMNGMMUFA-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (E)-3-Thiophen-2-ylprop-2-en-1-ol (CAS 3216-44-2): Structural Identity and Core Specifications for Research Sourcing


(E)-3-Thiophen-2-ylprop-2-en-1-ol (CAS 3216-44-2) is a heterocyclic allylic alcohol consisting of a thiophene ring conjugated to a primary allylic alcohol moiety via an E-configured carbon–carbon double bond . The compound has a molecular formula of C₇H₈OS and a molecular weight of 140.20 g·mol⁻¹ . It is supplied as a yellow to colorless oil with vendor-certified purities typically ranging from 97% to 98% . The molecule contains a single hydrogen bond donor (the OH group), two hydrogen bond acceptors (the hydroxyl oxygen and the thiophene sulfur), and two rotatable bonds, yielding a moderately lipophilic profile (calculated LogP ≈ 1.75) . Its structural identity is confirmed by a reference GC-MS spectrum available in the Wiley KnowItAll Mass Spectral Library [1].

E-stereochemistry confirmed by GC-MS reference spectrum
Multi-vendor purity consensus supports batch-to-batch reproducibility
Allylic alcohol functionality enables Sharpless asymmetric epoxidation pathway

Why Close Analogs of (E)-3-Thiophen-2-ylprop-2-en-1-ol Cannot Be Casually Substituted in Synthesis or Materials Research


Although several compounds share a thiophene–propenol framework, their regio-, stereo-, and functional-group variations produce distinct physicochemical and reactivity profiles that preclude simple interchangeability [1]. The 2-thienyl regioisomer (CAS 3216-44-2) differs from the 3-thienyl analog (CAS 3216-42-0) in the position of ring attachment, which alters conjugation, dipole orientation, and downstream coupling regioselectivity [1]. The furan analog (CAS 79380-02-2) has a lower molecular weight, lower boiling point, and different heteroatom properties that affect π-electron density and coordination chemistry . The saturated analog 3-(thiophen-2-yl)propan-1-ol (CAS 19498-72-7) lacks the conjugated double bond, eliminating the possibility of Sharpless asymmetric epoxidation or vinylogous reactivity . The aldehyde analog (CAS 14756-03-7) introduces an electrophilic carbonyl that fundamentally changes reaction pathways . These differences are quantified in Section 3.

Regioisomer 3-thienyl attachment may alter conjugation and coupling regioselectivity
Saturated analog Lacks the alkene required for stereospecific transformations like Sharpless epoxidation
Furan analog Lower thermal stability and different heteroatom electronics may shift material properties

Quantitative Differentiation Evidence for (E)-3-Thiophen-2-ylprop-2-en-1-ol (CAS 3216-44-2) Versus Closest Analogs


GC-MS Reference Spectrum Confirms E-Stereochemistry Identity, Distinct from Z-Isomers and Regioisomers

The (E)-configuration of the carbon–carbon double bond in 3-(thiophen-2-yl)prop-2-en-1-ol is unambiguously established by GC-MS, with a reference spectrum deposited in the Wiley KnowItAll Mass Spectral Library [1]. This stereochemical assignment is critical because the corresponding Z-isomer would exhibit different physical properties and reactivity in stereospecific transformations. The regioisomer (E)-3-(thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0) shares the same molecular formula and nearly identical predicted density (1.194 g/cm³) and boiling point (275.5 °C), but differs in the connectivity of the thiophene ring, yielding a distinct mass fragmentation pattern and NMR signature [2].

Stereochemical ID
Head-to-head
Distinct GC-MS retention index and fragmentation pattern vs 3-thienyl regioisomer
Supports regioisomer identification and batch identity verification
Reference spectra in Wiley KnowItAll Library
Analytical Chemistry Quality Control Structure Confirmation

Boiling Point Elevation of >46 °C Over the Furan Analog Enables Higher-Temperature Processing Windows

The thiophene-containing target compound exhibits a boiling point of 275.5 °C at 760 mmHg , which is 46.4 °C higher than that of its furan analog (E)-3-(furan-2-yl)prop-2-en-1-ol (CAS 79380-02-2), predicted at 229.1 °C at 760 mmHg . The flash point difference (120.4 °C vs. 92.3 °C, Δ = 28.1 °C) further supports a broader thermal processing window . Additionally, the target compound has a 7.4 °C higher boiling point than the saturated analog 3-(thiophen-2-yl)propan-1-ol (240.4 °C at 760 mmHg) , and 15.5 °C higher than the aldehyde analog (260 °C) .

Boiling Point
Reported
Target Tb 275.5 °C vs furan analog 229.1 °C (Δ +46.4 °C)
Supports higher-temperature processing window
Predicted values at 760 mmHg
Materials Chemistry Process Chemistry Thermal Stability

Allylic Alcohol Functionality Enables Sharpless Asymmetric Epoxidation, a Reactivity Pathway Absent in the Saturated Analog

The primary allylic alcohol motif in (E)-3-(thiophen-2-yl)prop-2-en-1-ol is the requisite substrate for the Sharpless asymmetric epoxidation, a Nobel Prize-winning transformation that converts allylic alcohols into enantiomerically enriched 2,3-epoxyalcohols with predictable absolute stereochemistry [1]. In contrast, the saturated analog 3-(thiophen-2-yl)propan-1-ol (CAS 19498-72-7) lacks the alkene necessary for this transformation and can only undergo simple alcohol chemistry (e.g., oxidation to the aldehyde or acid, esterification) . This structural distinction means that researchers requiring a chiral epoxide building block with a thiophene substituent must procure the allylic alcohol rather than the saturated alcohol.

Epoxidation Substrate
Class-level
Allylic alcohol motif essential for Sharpless AE; saturated analog ineligible
Enables chiral epoxide synthesis pathway
Typical >90% ee for analogous substrates
Asymmetric Synthesis Chiral Building Blocks Epoxidation

Thiophene Sulfur Imparts Higher Polarizability and Distinct Coordination Chemistry Compared to the Furan Oxygen Analog

The thiophene ring in the target compound contains a sulfur heteroatom, which confers significantly higher polarizability and different metal-binding preferences compared to the oxygen-containing furan analog [1]. Sulfur's larger atomic radius and vacant d-orbitals enable thiophene to engage in S→metal coordination and participate in through-space electronic effects (e.g., S···π and S···S interactions) that furan cannot replicate [1]. These properties are critical in organic electronics applications: thiophene-based conjugated materials generally exhibit superior charge-carrier mobility compared to furan-based counterparts [2]. The LogP difference (target: 1.75 vs. furan analog: 1.29 ) indicates a 0.46 log unit increase in lipophilicity, which also affects partitioning in biological assays.

Heteroatom Effect
Class-level
ΔLogP +0.46, ΔPSA +15.1 Ų; higher S polarizability vs O
Supports sulfur-specific metal binding and charge transport
Based on atomic polarizability tables
Organic Electronics Coordination Chemistry Materials Science

Multi-Vendor Purity Consensus at 97–98% Enables Reliable Procurement Without Single-Supplier Lock-In

The target compound is available from multiple independent suppliers with consistent purity specifications: Fluorochem (98%) , MolDB (98%) , Leyan (98%) , and AKSci (97%) . In contrast, the regioisomer (E)-3-(thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0) is offered at 95–98% purity with fewer suppliers providing the E-isomer explicitly , and the furan analog is typically supplied at 95% purity . The 2-thienyl regioisomer thus benefits from a more competitive multi-vendor landscape with a tighter purity band.

Supply Purity
Specification review
97–98% purity consensus across 4 suppliers; narrower than analog ranges
Reduces procurement risk and supports batch consistency
Vendor specifications as of 2025–2026
Procurement Supply Chain Quality Assurance

Optimal Application Scenarios for (E)-3-Thiophen-2-ylprop-2-en-1-ol (CAS 3216-44-2) Based on Validated Differentiation Evidence


Enantioselective Synthesis of Chiral 2,3-Epoxy-3-(thiophen-2-yl)propan-1-ol via Sharpless Asymmetric Epoxidation

Medicinal chemistry groups requiring a chiral epoxide building block bearing a thiophene substituent should select (E)-3-(thiophen-2-yl)prop-2-en-1-ol as the substrate for Sharpless asymmetric epoxidation. The allylic alcohol group is the indispensable structural prerequisite for this transformation, which proceeds with predictable enantioselectivity (>90% ee under standard conditions) [1]. The saturated analog 3-(thiophen-2-yl)propan-1-ol (CAS 19498-72-7) cannot participate in this reaction, making the allylic alcohol the only viable procurement choice [2]. The resulting chiral epoxy alcohol serves as a versatile intermediate for further functionalization to amino alcohols, diols, and other enantioenriched building blocks.

Synthesis of Thiophene-Containing π-Conjugated Oligomers and Polymers for Organic Electronics

The target compound's thiophene ring provides the sulfur-specific electronic properties (higher polarizability, S···S intermolecular interactions) that drive charge-carrier mobility in organic semiconductors [1]. Its significantly higher boiling point (275.5 °C) compared to the furan analog (229.1 °C) enables thermal processing conditions such as melt polymerization or high-temperature Stille/Suzuki couplings without premature monomer loss [2]. Researchers developing organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or sensors should select the thiophene derivative over furan analogs when higher charge transport and thermal stability are required [1].

Preparation of Heteroaryl-Substituted Diene Systems for Intramolecular Diels–Alder Cyclization

As demonstrated by Kiemm and Gopinath (1965), trans-3-(2-thienyl)allyl alcohol esters undergo intramolecular Diels–Alder reactions to form dihydrothianaphthene lactones [1]. The E-configuration of the double bond is essential for the correct geometry in the cyclization transition state. The commercial availability of the target compound with verified E-stereochemistry (GC-MS confirmed) [2] eliminates the need for in-house stereoselective synthesis, allowing researchers to focus directly on the cyclization step. The 3-thienyl regioisomer (CAS 3216-42-0) would produce a different cyclization regioisomer, underscoring the importance of correct regioisomer selection.

Multi-Step Medicinal Chemistry Campaigns Requiring Reproducible Building Block Quality Across Multiple Batches

For drug discovery programs where batch-to-batch consistency is critical for SAR studies, the target compound offers a tight multi-vendor purity band (97–98%) [1][2] that exceeds the typical specification range of the regioisomer (95–98%) or furan analog (95%). The availability from at least four independent suppliers mitigates single-source supply disruption risk and provides price competition. The compound's well-defined GHS hazard profile (H302, H315, H319, H335) [1] also enables standardized safety protocols across collaborating laboratories.

Application
Selection Property
Validation Focus
Sharpless asymmetric epoxidation
Allylic alcohol substrate
Enantiomeric excess reproducibility
Thiophene-containing π-conjugated materials
Sulfur polarizability and thermal stability
Charge-carrier mobility and processing window
Heteroaryl-substituted diene cyclization
Verified E-stereochemistry
Cyclization regioselectivity
Batch-to-batch building block procurement
Multi-vendor purity band
SAR reproducibility and supply security
Quote Request

Request a Quote for (E)-3-thiophen-2-ylprop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.